molecular formula C17H14ClNO3 B2977705 2-(4-(4-Chlorophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol CAS No. 879594-16-8

2-(4-(4-Chlorophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol

Cat. No. B2977705
CAS RN: 879594-16-8
M. Wt: 315.75
InChI Key: HUWNIJFKGNTTHG-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol, also known as CMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CMPI is a derivative of isoxazole and phenol, and its chemical structure makes it a promising candidate for studying various biological processes. In

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

  • Molecular Structure and Spectroscopic Data Analysis: A study by Viji et al. (2020) involved quantum chemical calculations and molecular docking to understand the molecular structure, spectroscopic data, and potential biological effects of related molecules. These analyses provide insights into the electronic structure, reactivity, and interaction with biological targets which can be crucial for drug design and material science applications (Viji et al., 2020).

Synthesis of New Derivatives and Their Applications

  • Antimicrobial Agents: Sah et al. (2014) synthesized new derivatives based on the thiadiazole scaffold, exhibiting antimicrobial activities. Such compounds are valuable in developing new antimicrobials against resistant strains, highlighting the chemical's role in generating novel therapeutic agents (Sah et al., 2014).
  • Anticancer and Antimicrobial Activities: Katariya et al. (2021) designed and synthesized oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and antimicrobial potentials. This work underscores the compound's utility in crafting chemical entities with significant biological activities (Katariya et al., 2021).

Photoreactions and Chemical Transformations

  • Photochemistry Studies: Plíštil et al. (2006) investigated the photochemistry of related molecules, revealing pathways for creating new chemical structures via photolysis. This research illustrates the compound's potential in synthetic organic chemistry, where controlled light exposure leads to novel compounds (Plíštil et al., 2006).

Biological Activity and Interaction Studies

  • Biological Activity Evaluation: Viji et al. (2020) also explored the antimicrobial activity of related molecules, alongside molecular docking studies to understand their interaction with proteins. Such studies are foundational in drug development, showing how structural modifications affect biological activity and target specificity (Viji et al., 2020).

Structural and Spectroscopic Characterization

  • Crystal Structure Determination: The work by Kumarasinghe et al. (2009) on the crystal structure analysis of pyrazole derivatives highlights the importance of structural determination in understanding the molecular configuration and its implications for reactivity and interaction with biological targets (Kumarasinghe et al., 2009).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNIJFKGNTTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol

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